molecular formula C4H4ClN2NaO2S B13157229 Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate

Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate

Cat. No.: B13157229
M. Wt: 202.60 g/mol
InChI Key: RMJWWJKVBSMXFE-UHFFFAOYSA-M
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Description

Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate is a chemical compound with a unique structure that includes a sulfinate group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate typically involves the reaction of 5-chloro-1-methylimidazole with a sulfinating agent. Common sulfinating agents include sulfur dioxide and sodium sulfite. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfinate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfonate.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methylimidazole: Lacks the sulfinate group but shares the imidazole core.

    Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfonate: An oxidized form of the sulfinate compound.

    1-Methylimidazole: A simpler imidazole derivative without the chlorine and sulfinate groups.

Uniqueness

Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate is unique due to the presence of both the chlorine atom and the sulfinate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

Antimicrobial Activity

The imidazole moiety, particularly when substituted with a chloro group, often exhibits antimicrobial properties. However, the specific compound "Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate" did not show significant antimicrobial activity in available studies.

A structurally similar compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was tested against various microorganisms but showed no in vitro antimicrobial activities against Gram-positive bacteria (MSSA, MRSA, and B. subtilis), Gram-negative bacteria (P. aeruginosa, E. coli, K. pneumoniae), and C. candidas .

Anticancer Potential

While the exact compound is not mentioned in anticancer studies, related imidazole derivatives have shown promising anticancer activities. For instance, some 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides containing imidazole moieties exhibited selective cytotoxicity against cancer cells .

Table 1: Cytotoxicity of selected imidazole derivatives against cancer cell lines

CompoundHeLa (IC50, μM)HCT-116 (IC50, μM)MCF-7 (IC50, μM)HaCaT (IC50, μM)
11-136-7Not reportedNot reported18-20

These compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation in HeLa cells .

Pharmacological Applications

Sodium 1-ethyl-1H-imidazole-4-sulfinate, a related compound, has shown potential in various pharmacological applications:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Antifungal activity
  • Potential as enzyme inhibitors

While these properties are not directly attributed to this compound, they suggest potential areas for further investigation.

Metabolic Stability

In vitro metabolic stability experiments on related compounds indicated values of the factor t1/2 in the range of 9.1–20.3 min, suggesting potential oxidation to sulfenic and subsequently sulfinic acids as metabolites . This information could be relevant when considering the metabolic fate of this compound.

Properties

Molecular Formula

C4H4ClN2NaO2S

Molecular Weight

202.60 g/mol

IUPAC Name

sodium;5-chloro-1-methylimidazole-4-sulfinate

InChI

InChI=1S/C4H5ClN2O2S.Na/c1-7-2-6-4(3(7)5)10(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1

InChI Key

RMJWWJKVBSMXFE-UHFFFAOYSA-M

Canonical SMILES

CN1C=NC(=C1Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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